6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide
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Overview
Description
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol . This compound is a pyridazine derivative, characterized by the presence of a pyridazine ring substituted with a chloro group at the 6-position and a carboxamide group at the 3-position, which is further substituted with a 1-methylcyclopentyl group .
Scientific Research Applications
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide has several scientific research applications, including:
Safety and Hazards
The safety information for 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide: Similar structure but with a cyclopentylmethyl group instead of a 1-methylcyclopentyl group.
6-chloro-N-(1-methylcyclohexyl)pyridazine-3-carboxamide: Similar structure but with a 1-methylcyclohexyl group instead of a 1-methylcyclopentyl group.
Uniqueness
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-11(6-2-3-7-11)13-10(16)8-4-5-9(12)15-14-8/h4-5H,2-3,6-7H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEVBNMMUYMJBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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